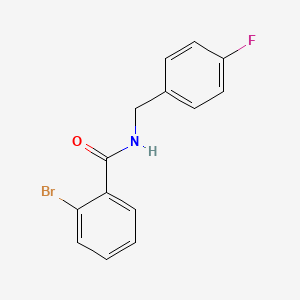

2-bromo-N-(4-fluorobenzyl)benzamide

Description

2-Bromo-N-(4-fluorobenzyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the ortho position (C2) and a 4-fluorobenzyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₀BrFNO, with a molecular weight of 313.14 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) with a flexible benzyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the fluorine atom on the benzyl group contributes to metabolic stability and lipophilicity, traits critical for drug design .

Properties

IUPAC Name |

2-bromo-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVVQCVZGKKJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorobenzyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride.

N-alkylation: The brominated benzamide is then subjected to N-alkylation with 4-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes, automated reaction setups, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-(4-fluorobenzyl)benzamide, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-bromo-N-(4-fluorobenzyl)benzamide has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Material science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

Biological studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Chemical synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Table 1: Key Comparative Properties of this compound and Analogues

Key Comparative Insights

Halogenation Patterns

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, favoring nucleophilic substitution reactions. For example, N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide exhibits slower hydrolysis than its chloro-only analogues due to bromine’s electron-withdrawing effect .

- Fluorine’s Role: The 4-fluorobenzyl group in the target compound improves blood-brain barrier penetration compared to non-fluorinated analogues like 4-bromo-N-(4-bromophenyl)benzamide .

Functional Group Synergy

- Tetrazole Integration : The tetrazole ring in 5-fluoro-N-(4-fluorobenzyl)-2-(tetrazol-1-yl)benzamide acts as a carboxylic acid bioisostere, enhancing receptor binding affinity—a feature absent in the target compound but relevant for optimizing pharmacokinetics .

- Trifluoromethyl Effects : N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide demonstrates superior enzyme inhibition (IC₅₀ = 0.8 μM) compared to the target compound, attributed to the trifluoromethyl group’s strong electron-withdrawing and hydrophobic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.